molecular formula C18H16ClN3O3 B7691530 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide

Cat. No. B7691530
M. Wt: 357.8 g/mol
InChI Key: GTGSHJQEYVKZBW-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to possess unique biochemical and physiological properties, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for further research. Additionally, this compound has also been shown to have neuroprotective effects, which could be useful in the development of treatments for neurodegenerative diseases.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is the complex synthesis process required to produce this compound. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to develop targeted treatments.

Future Directions

There are a number of future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. One potential direction is to further study the anti-cancer properties of this compound and explore its potential as a treatment for various types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and develop targeted treatments for specific diseases. Finally, research could also be conducted to explore the potential applications of this compound in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine with 4-methoxyphenylpropanoic acid to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-15-8-6-14(7-9-15)20-16(23)10-11-17-21-18(22-25-17)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGSHJQEYVKZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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